molecular formula C11H8Cl2N4 B7679099 1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole-3-carbonitrile

1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole-3-carbonitrile

Cat. No.: B7679099
M. Wt: 267.11 g/mol
InChI Key: WQCRICLBSIYNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole-3-carbonitrile, commonly known as Difenoconazole, is a fungicide that is widely used in agriculture to protect crops from fungal diseases. Difenoconazole belongs to the triazole class of fungicides and is effective against a wide range of fungal diseases, including powdery mildew, rust, and leaf spot.

Mechanism of Action

Difenoconazole works by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This disruption in the cell membrane leads to the death of the fungal cell. Difenoconazole is also known to have a systemic effect, meaning that it can be taken up by the plant and transported to other parts of the plant to protect against fungal infections.
Biochemical and Physiological Effects:
Difenoconazole has been shown to have low toxicity to humans and animals. However, it can have negative effects on non-target organisms, such as bees, aquatic organisms, and soil microorganisms. Difenoconazole can also have an impact on the environment, as it can persist in soil and water.

Advantages and Limitations for Lab Experiments

Difenoconazole is widely used in lab experiments to study the effects of fungal infections on plants and to test the efficacy of antifungal agents. One of the advantages of using Difenoconazole is its broad-spectrum activity against a wide range of fungal diseases. However, Difenoconazole can also have negative effects on non-target organisms, which can limit its use in certain experiments.

Future Directions

There are several areas of future research for Difenoconazole. One area is the development of new formulations that can reduce its impact on non-target organisms and the environment. Another area is the study of the potential use of Difenoconazole in the treatment of human fungal infections. Additionally, further research is needed to understand the long-term effects of Difenoconazole on soil and water ecosystems.

Synthesis Methods

The synthesis of Difenoconazole involves the reaction of 3,5-dichlorobenzonitrile with 2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol in the presence of a base, followed by reaction with sodium azide and then with triethylorthoformate. The resulting compound is then treated with triethylamine to form Difenoconazole.

Scientific Research Applications

Difenoconazole has been extensively studied for its antifungal activity and its potential use in agriculture. It has been shown to be effective against a wide range of fungal diseases in various crops, including wheat, barley, corn, and grapes. Difenoconazole has also been studied for its potential use in the treatment of human fungal infections, such as candidiasis and aspergillosis.

Properties

IUPAC Name

1-[2-(3,5-dichlorophenyl)ethyl]-1,2,4-triazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4/c12-9-3-8(4-10(13)5-9)1-2-17-7-15-11(6-14)16-17/h3-5,7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCRICLBSIYNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCN2C=NC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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